SORT-PGRN interaction inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

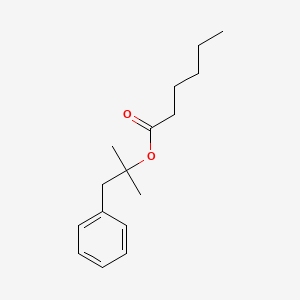

Molecular Formula |

C15H19Cl2NO3 |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

(2S)-2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid |

InChI |

InChI=1S/C15H19Cl2NO3/c1-15(2,3)5-4-12(14(20)21)18-13(19)9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,19)(H,20,21)/t12-/m0/s1 |

InChI Key |

GTMNLKRWZVHZAV-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)CC[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |

Canonical SMILES |

CC(C)(C)CCC(C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of SORT-PGRN Interaction Inhibitors

Executive Summary

Mutations in the progranulin gene (GRN) that lead to haploinsufficiency are a primary cause of frontotemporal lobar degeneration with TDP-43 pathology (FTLD-TDP). Progranulin (PGRN) is a secreted glycoprotein with critical roles in neuronal survival, anti-inflammatory responses, and lysosomal function.[1][2] The type I transmembrane protein Sortilin (SORT1) has been identified as a key neuronal receptor responsible for the endocytosis and subsequent lysosomal degradation of extracellular PGRN.[2][3] This interaction effectively reduces the bioavailability of PGRN. Consequently, inhibiting the SORT1-PGRN interaction has emerged as a promising therapeutic strategy to restore extracellular PGRN levels in patients with GRN mutations.[1][4]

This technical guide elucidates the core mechanisms of action for inhibitors targeting the SORT1-PGRN axis. While the specific designation "SORT-PGRN interaction inhibitor 3" does not correspond to a single, publicly documented compound, this document synthesizes the primary inhibitory strategies that have been validated preclinically. These mechanisms include competitive antagonism of the SORT1 receptor, direct binding to the PGRN C-terminal motif, and downregulation of SORT1 expression. We present detailed signaling pathways, quantitative data from key experiments, and the methodologies used to validate these inhibitors.

The Core SORT1-PGRN Signaling Axis

Under normal physiological conditions, extracellular PGRN is cleared from the neuronal environment through a direct interaction with SORT1. The C-terminal region of PGRN, specifically the last six amino acids (residues 588-593), binds with high affinity to a binding tunnel within the β-propeller domain of the SORT1 ectodomain.[1][5] This binding event triggers the endocytosis of the PGRN-SORT1 complex. Following internalization, the complex is trafficked through the endolysosomal pathway, ultimately leading to the degradation of PGRN within the lysosome.[3][5] This clearance mechanism is a critical determinant of extracellular PGRN concentrations.[1][3]

Caption: Baseline SORT1-Mediated PGRN Endocytosis Pathway.

Mechanisms of Action of SORT-PGRN Interaction Inhibitors

Inhibitors of the SORT1-PGRN axis function through several distinct mechanisms to increase extracellular PGRN levels. These can be broadly categorized into three primary strategies.

Mechanism 1: Competitive Antagonism of SORT1

This approach involves molecules that bind to the same site on SORT1 as PGRN, thereby acting as competitive antagonists. By occupying the binding pocket, these inhibitors prevent the association of full-length PGRN with the receptor, thus inhibiting its endocytosis.

-

Examples: Neurotensin (NTS) and peptides derived from the C-terminus of PGRN (e.g., PGRN588–593) have been shown to competitively block the SORT1-PGRN interaction.[1][5]

-

Outcome: Extracellular PGRN is no longer efficiently cleared by SORT1, leading to a significant increase in its concentration in the extracellular space.

Caption: Mechanism 1: Competitive Antagonism of SORT1.

Mechanism 2: Direct Binding to the PGRN C-Terminus

A more targeted approach involves inhibitors that bind directly to the C-terminal motif of PGRN itself. This binding event sterically hinders the PGRN C-terminus, preventing its recognition by and interaction with the SORT1 receptor.

-

Examples: The small molecule BVFP and specific C-terminal PGRN antibodies have been identified as binders of the PGRN588–593 motif.[1][5]

-

Outcome: By masking the SORT1-binding domain on PGRN, these molecules effectively inhibit SORT1-mediated endocytosis, thereby increasing extracellular PGRN levels.[1]

Caption: Mechanism 2: Direct Binding to PGRN C-Terminus.

Mechanism 3: Downregulation of SORT1 Receptor

A third strategy involves reducing the total amount of SORT1 protein available to bind PGRN. This can be achieved by either suppressing SORT1 gene expression or by promoting the degradation of the SORT1 protein itself.

-

Examples: The small molecule MPEP has been shown to decrease intracellular SORT1 levels.[1][5] Certain anti-SORT1 monoclonal antibodies can also induce SORT1 downregulation upon binding.[2] The monoclonal antibody AL101 has been shown to decrease cell surface sortilin levels.[6]

-

Outcome: With fewer SORT1 receptors present, the overall rate of PGRN endocytosis and clearance is reduced, leading to an accumulation of extracellular PGRN.[1][2]

Caption: Mechanism 3: Downregulation of SORT1 Receptor.

Quantitative Data Summary

The efficacy of various inhibitors has been quantified in several preclinical studies. The following tables summarize key data points.

Table 1: Inhibition of SORT1-Mediated PGRN Endocytosis

| Inhibitor/Compound | Type | Concentration | % Inhibition of PGRN Endocytosis | Cell Model | Reference |

|---|---|---|---|---|---|

| Neurotensin (NTS) | Competitive Antagonist | 0.1 µM | Dose-dependent | COS-1SORT1 | [1] |

| Neurotensin (NTS) | Competitive Antagonist | 1 µM | Dose-dependent | COS-1SORT1 | [1] |

| Neurotensin (NTS) | Competitive Antagonist | 5 µM | Dose-dependent | COS-1SORT1 | [1] |

| Human PGRN588–593 peptide | Competitive Antagonist | 10 µM | Significant inhibition | COS-1SORT1 | [1] |

| BVFP | PGRN C-terminus Binder | 5 µM | Significant inhibition | COS-1SORT1 | [1][5] |

| PGRN-CT Antibody | PGRN C-terminus Binder | 80 nM | Significant inhibition | COS-1SORT1 | [1][5] |

| Anti-SORT1 mAbs (various) | SORT1 Blocker/Downregulator | 15 µg/mL | > 50% (for 15 of 29 mAbs) | SORT1-overexpressing cells |[2] |

Table 2: Effect of Inhibitors on Extracellular PGRN Levels

| Inhibitor/Compound | Type | Effect on Extracellular PGRN | Model System | Reference |

|---|---|---|---|---|

| MPEP | SORT1 Downregulator | Preferentially increases | Mammalian cell lines, iPSC neurons | [1][5] |

| Anti-SORT1 mAbs (various) | SORT1 Blocker/Downregulator | > 1.5-fold increase (for 19 of 29 mAbs) | U251 glioblastoma cells | [2] |

| AL101 | SORT1 Downregulator | Up to 2-fold increase (CSF) | Rats and Monkeys | [6] |

| AL101 | SORT1 Downregulator | Up to 4-fold increase (blood) | Rats and Monkeys | [6] |

| Sortilin Ablation (Sort1-/-) | Genetic Inhibition | 2.5 to 5-fold increase | Mice |[3][7] |

Key Experimental Protocols

Validation of SORT1-PGRN inhibitors relies on a suite of biochemical and cell-based assays. Detailed below are the core methodologies.

Protocol: Quantitative Cellular PGRN Endocytosis Assay

This assay directly measures the ability of a test compound to inhibit the internalization of PGRN into cells engineered to express SORT1.

-

Objective: To quantify the inhibition of SORT1-mediated PGRN uptake.

-

Methodology:

-

Cell Culture: COS-1 or M17 cells are transiently transfected to overexpress human SORT1 (e.g., COS-1SORT1).[1][6]

-

Ligand Preparation: Recombinant human PGRN (rPGRN) is fluorescently labeled (e.g., with DyLight™ 594).[1]

-

Inhibition Step: COS-1SORT1 cells are seeded in 96-well plates. The cells are co-treated with a fixed concentration of fluorescently labeled rPGRN (e.g., 50 nM) and varying concentrations of the test inhibitor (e.g., 0.1 to 10 µM).[1] For PGRN-binding inhibitors, the inhibitor is pre-incubated with rPGRN for 1 hour before being added to the cells.[1][5]

-

Endocytosis: The plates are incubated at 37°C for 1 hour to allow for endocytosis.

-

Signal Detection: Cells are washed to remove non-internalized rPGRN, then fixed. The intracellular fluorescence signal is quantified using a high-content imaging system (e.g., BD-pathway system).[1]

-

Data Analysis: The reduction in intracellular fluorescence in the presence of the inhibitor, compared to a vehicle control, indicates the percentage of inhibition of endocytosis.

-

Caption: Workflow for a Quantitative Cellular PGRN Endocytosis Assay.

Protocol: SORT1-PGRN Interaction Assay

This biochemical assay confirms the physical interaction between SORT1 and PGRN and can be adapted to measure inhibition.

-

Objective: To measure the direct binding of PGRN to SORT1 and its disruption by an inhibitor.

-

Methodology (Meso Scale Discovery - MSD-based):

-

Plate Coating: High-bind MSD plates are coated with an anti-Flag antibody.[1]

-

Receptor Immobilization: Lysate from cells overexpressing Flag-tagged SORT1 is added to the wells. The anti-Flag antibody captures the SORT1-Flag protein, immobilizing it on the plate surface.[1]

-

Binding Reaction: Recombinant PGRN is added to the wells, with or without the test inhibitor, and incubated to allow for binding to the immobilized SORT1.

-

Detection: A detection antibody against PGRN (e.g., SULFO-TAG labeled anti-PGRN) is added.

-

Signal Measurement: The plate is read on an MSD instrument. The electrochemiluminescence signal is proportional to the amount of PGRN bound to SORT1.

-

Data Analysis: A reduction in signal in the presence of the inhibitor demonstrates blockade of the SORT1-PGRN interaction.

-

Protocol: Extracellular PGRN Quantification (ELISA)

This assay measures the downstream effect of inhibitors: an increase in the concentration of PGRN in the cell culture medium or in biological fluids.

-

Objective: To quantify the concentration of PGRN in a sample.

-

Methodology:

-

Cell Treatment: Cells that endogenously secrete PGRN (e.g., U251 glioblastoma cells, iPSC-derived neurons) are treated with the test inhibitor for an extended period (e.g., 72 hours).[2]

-

Sample Collection: The cell culture supernatant is collected. For in vivo studies, plasma or cerebrospinal fluid (CSF) is collected.[2][6]

-

ELISA: The PGRN concentration in the collected sample is measured using a commercially available ELISA kit (e.g., R&D Systems DuoSet) according to the manufacturer's instructions.[2]

-

Data Analysis: The PGRN concentration in treated samples is compared to that in vehicle-treated control samples to determine the fold-increase.

-

Conclusion

Inhibiting the SORT1-PGRN interaction is a robust and clinically relevant strategy for increasing the bioavailability of progranulin, a critical neurotrophic factor. The mechanisms of action for these inhibitors are well-defined, ranging from direct competitive antagonism of SORT1 to allosteric modulation via the PGRN C-terminus and downregulation of receptor expression. The quantitative assays and protocols detailed herein provide a framework for the discovery, validation, and characterization of novel inhibitors targeting this axis. Continued development of potent and specific SORT1-PGRN inhibitors holds significant promise for the treatment of FTLD-GRN and potentially other neurodegenerative diseases where PGRN levels are implicated.

References

- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]

- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mayo.edu [mayo.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Sortilin-Progranulin Axis: A Critical Regulator in Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The interaction between sortilin (SORT1) and progranulin (PGRN) has emerged as a pivotal mechanism in the pathogenesis of several neurodegenerative diseases, most notably frontotemporal dementia (FTD). Sortilin, a transmembrane receptor, directly binds to progranulin, mediating its endocytosis and subsequent degradation in the lysosome. This process critically regulates extracellular progranulin levels, and its dysregulation, particularly progranulin haploinsufficiency, is a direct cause of FTD. This technical guide provides a comprehensive overview of the sortilin-progranulin signaling axis, detailed experimental protocols to investigate this interaction, and a summary of key quantitative data to support research and development efforts aimed at targeting this pathway for therapeutic intervention.

The Sortilin-Progranulin Signaling Pathway in Neurodegeneration

Progranulin is a secreted glycoprotein with crucial roles in neuronal survival, neurite outgrowth, and the regulation of neuroinflammation.[1][2] Sortilin acts as a primary cell surface receptor for progranulin in neurons.[3][4][5] The binding of the C-terminus of progranulin to the β-propeller domain of sortilin initiates the endocytosis of the complex.[5] Following internalization, the sortilin-progranulin complex is trafficked to the lysosome, where progranulin is degraded.[3][6] This sortilin-mediated clearance mechanism is a key determinant of extracellular progranulin concentrations.

In neurodegenerative conditions such as FTD, mutations in the GRN gene lead to reduced progranulin levels (haploinsufficiency).[3] The sortilin-mediated degradation pathway exacerbates this deficiency by continuously clearing the already limited supply of extracellular progranulin. Consequently, the neurotrophic and anti-inflammatory functions of progranulin are diminished, contributing to neuronal dysfunction and degeneration. Therefore, inhibiting the sortilin-progranulin interaction is a promising therapeutic strategy to elevate extracellular progranulin levels and potentially ameliorate disease progression.[4][7][8]

Quantitative Data on the Sortilin-Progranulin Interaction

The following tables summarize key quantitative data from studies investigating the sortilin-progranulin interaction.

Table 1: Binding Affinity of Progranulin to Sortilin

| Ligand | Analyte | Method | Dissociation Constant (Kd) | Reference |

| Progranulin | Sortilin | Surface Plasmon Resonance | ~4 nM | [3] |

| Progranulin C-terminus | Sortilin | Cell-based binding assay | Similar to full-length PGRN | [3] |

| Anti-SORT1 mAb K1-67 | Human SORT1 | Langmuir fitting model | 1.87 x 10⁻⁹ M | [9] |

| Anti-SORT1 mAb K1-67 | Mouse SORT1 | Langmuir fitting model | 7.63 x 10⁻⁸ M | [9] |

Table 2: Effect of Sortilin Ablation on Progranulin Levels in Mice

| Genotype | Tissue/Fluid | Fold Increase in Progranulin vs. Wild-Type | Reference |

| Sort1-/- | Brain | ~2.5-fold | [3] |

| Sort1-/- | Serum | ~5-fold | [3] |

| Grn+/-;Sort1-/- | Brain/Serum | Normalized to Wild-Type levels | [3] |

Table 3: Effect of Modulators on Extracellular Progranulin Levels

| Modulator | Cell Type/Model | Effect on Extracellular Progranulin | Reference |

| SORT1 siRNA | M17 cells | Increased | [10] |

| MPEP (SORT1 expression inhibitor) | M17, HeLa, NIH3T3 cells | Dose-dependent increase | [10] |

| Anti-SORT1 Monoclonal Antibodies | U251 glioblastoma cells | Up to 1.5-fold increase | [7] |

| Anti-sortilin affibody-peptide fusion | U-251 glioblastoma cells | Up to 2.5-fold increase | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the sortilin-progranulin interaction.

Co-Immunoprecipitation (Co-IP) to Detect Sortilin-Progranulin Interaction

This protocol is adapted from a study demonstrating the physical interaction between sortilin and progranulin.[4]

Objective: To determine if sortilin and progranulin physically interact within a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors: pCMV-SORT1-Flag and a progranulin expression vector

-

Co-IP buffer (e.g., RIPA buffer with protease inhibitors)

-

Recombinant progranulin (rPGRN)

-

Anti-Flag M2 agarose beads (e.g., Sigma)

-

Protein G beads

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-progranulin and anti-Flag

Procedure:

-

Transfection: Co-transfect HEK293T cells with pCMV-SORT1-Flag and the progranulin expression vector. As a negative control, transfect cells with an empty vector and the progranulin vector. Culture for 48 hours.

-

Cell Lysis: Lyse the transfected cells using Co-IP buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Add anti-Flag M2 agarose beads to the pre-cleared lysate.

-

Incubate for 4 hours at 4°C with gentle rotation to allow the anti-Flag antibody to bind to SORT1-Flag.

-

-

Washing: Pellet the agarose beads by centrifugation (1000 x g for 3 minutes) and wash the pellet six times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-progranulin antibody to detect co-immunoprecipitated progranulin.

-

Probe a separate blot with an anti-Flag antibody to confirm the immunoprecipitation of SORT1-Flag.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the general steps for measuring the binding kinetics of progranulin to sortilin using SPR, based on established methodologies.[3]

Objective: To quantify the binding affinity (Kd), and association (ka) and dissociation (kd) rates of the sortilin-progranulin interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant sortilin ectodomain (ligand)

-

Recombinant progranulin (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

-

Inject the recombinant sortilin ectodomain diluted in immobilization buffer over the activated surface to achieve the desired immobilization level (e.g., ~0.0952 pmol/mm²).

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of recombinant progranulin in running buffer (e.g., 10-100 nM).

-

Inject the progranulin solutions over the sensor surface at a constant flow rate, allowing for association.

-

Follow with an injection of running buffer to monitor the dissociation phase.

-

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.

-

Quantitative Cell-Based Endocytosis Assay

This protocol is based on a method to measure the sortilin-mediated endocytosis of progranulin.[4]

Objective: To quantify the internalization of progranulin by cells expressing sortilin and to assess the effect of potential inhibitors.

Materials:

-

COS-1 cells stably expressing sortilin (COS-1SORT1)

-

DyLight-labeled recombinant progranulin (DyL-rPGRN)

-

Cell culture medium

-

Test compounds (e.g., sortilin antagonists, progranulin-binding molecules)

-

High-content imaging system (e.g., BD Pathway)

Procedure:

-

Cell Seeding: Seed COS-1SORT1 cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Treatment:

-

For inhibitor studies, pre-incubate the cells with the test compound for a specified time.

-

Add DyL-rPGRN to the wells at a final concentration that gives a linear endocytosis response (e.g., 50 nM).

-

Incubate for 1 hour at 37°C to allow for endocytosis.

-

-

Washing and Fixation:

-

Wash the cells with PBS to remove extracellular DyL-rPGRN.

-

Fix the cells with 4% paraformaldehyde.

-

-

Imaging and Quantification:

-

Acquire images of the cells using a high-content imaging system with appropriate fluorescence channels.

-

Quantify the intracellular fluorescence intensity per cell using image analysis software.

-

-

Data Analysis:

-

Normalize the fluorescence signal to the number of cells.

-

Compare the signal from treated cells to that of vehicle-treated controls to determine the percentage of inhibition of progranulin endocytosis.

-

Therapeutic Implications and Future Directions

The central role of the sortilin-progranulin axis in regulating progranulin levels makes it a highly attractive target for therapeutic intervention in FTD and potentially other neurodegenerative diseases where progranulin deficiency is implicated. Strategies aimed at disrupting this interaction, such as small molecule inhibitors of the binding site, blocking antibodies against sortilin or the C-terminus of progranulin, have shown promise in preclinical models by successfully increasing extracellular progranulin levels.[4][7][9]

Future research should focus on the development of brain-penetrant therapeutics that can effectively and specifically inhibit the sortilin-progranulin interaction in the central nervous system. Further elucidation of the downstream signaling events following progranulin binding to other receptors, in the absence of sortilin-mediated degradation, will also be crucial for a complete understanding of the therapeutic potential of targeting this pathway. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug developers to advance our understanding and treatment of neurodegenerative diseases driven by progranulin deficiency.

References

- 1. Progranulin regulates neuronal outgrowth independent of Sortilin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-Terminus of Progranulin Interacts with the Beta-Propeller Region of Sortilin to Regulate Progranulin Trafficking | PLOS One [journals.plos.org]

- 6. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. An anti-sortilin affibody-peptide fusion inhibits sortilin-mediated progranulin degradation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of a Small Molecule Inhibitor of the Sortilin-Progranulin Interaction

Disclaimer: The specific designation "SORT-PGRN interaction inhibitor 3" was not explicitly identified in the reviewed literature. This guide will focus on a key, well-characterized small molecule inhibitor, 4-[2-(3-bromophenyl)vinyl]-6-(trifluoromethyl)-1,3-benzoxazol-2-amine (BVFP) , which is a focal point in the discovery of compounds targeting the Sortilin-Progranulin (SORT1-PGRN) axis. This document will also include data on other relevant small molecule inhibitors for a comprehensive overview.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the SORT1-PGRN pathway, which is implicated in neurodegenerative diseases such as frontotemporal dementia (FTD).

Discovery of SORT1-PGRN Interaction Inhibitors

Mutations in the progranulin gene (GRN) that lead to haploinsufficiency are a major cause of frontotemporal lobar degeneration (FTLD-TDP)[1]. The protein sortilin (SORT1) acts as a neuronal receptor for progranulin (PGRN), mediating its endocytosis and subsequent lysosomal degradation[1]. Therefore, inhibiting the interaction between SORT1 and PGRN is a promising therapeutic strategy to increase extracellular PGRN levels.

Several approaches have been explored to disrupt this interaction, including the use of SORT1 antagonists, antibodies, and small molecules that bind to the C-terminal region of PGRN, which is crucial for its binding to SORT1[1][2][3]. A high-throughput screening of a 4,800-compound library led to the identification of BVFP as a small molecule that binds to the C-terminal PGRN588–593 peptide[1].

The following table summarizes the quantitative data for BVFP and other identified small molecule inhibitors of the SORT1-PGRN interaction.

| Compound Name/Identifier | Chemical Name | Target | Assay Type | Quantitative Value | Reference |

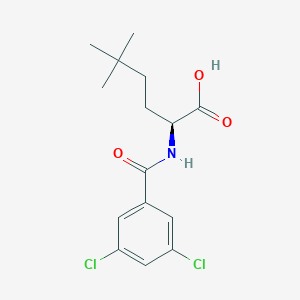

| BVFP | 4-[2-(3-bromophenyl)vinyl]-6-(trifluoromethyl)-1,3-benzoxazol-2-amine | PGRN588–593 peptide | Biochemical Binding Assay | Kd = 20 µM | [1] |

| Inhibitor Example 1 | 3-tert-butyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid | SORT1-PGRN | Not Specified | IC50 = 2 µM | [4][5][6] |

| Inhibitor Example 2 | 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid | SORT1-PGRN | Not Specified | IC50 = 0.17 µM | [2][4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are the protocols for key experiments involved in the discovery and characterization of BVFP.

This assay was designed to identify small molecules that bind to the C-terminal peptide of PGRN.

-

Assay Principle: A biochemical binding assay using a resonant waveguide grating biosensor (Epic® system) was employed. The system detects changes in the resonant wavelength of light upon the binding of a compound to a target immobilized on the sensor surface[1].

-

Protocol:

-

A custom-synthesized PGRN588–593 peptide is immobilized on the surface of a 384-well biosensor plate.

-

A library of 4,800 small molecules is screened by adding each compound to a well containing the immobilized peptide.

-

The change in the reflected resonant wavelength (λ' - λ) is measured before and after the addition of the compound.

-

A significant shift in the wavelength indicates a binding event between the compound and the PGRN peptide.

-

Hits are then selected for further validation and characterization[1].

-

This assay measures the ability of a compound to inhibit the SORT1-mediated endocytosis of PGRN.

-

Cell Line: COS-1 cells overexpressing SORT1 (COS-1SORT1) are used[1].

-

Protocol:

-

Recombinant PGRN (rPGRN) is labeled with a fluorescent dye (e.g., DyLight™ 594).

-

COS-1SORT1 cells are seeded in a multi-well plate.

-

The test compound (e.g., BVFP at 5 µM) is pre-incubated with the fluorescently labeled rPGRN for 1 hour.

-

The compound-rPGRN mixture is then added to the cells and incubated for 1 hour to allow for endocytosis.

-

The cells are washed to remove any unbound rPGRN.

-

The amount of endocytosed rPGRN is quantified by measuring the intracellular fluorescence signal using an imaging system (e.g., BD-pathway system)[1][2].

-

A decrease in the fluorescence signal compared to a vehicle control indicates inhibition of PGRN endocytosis.

-

This biophysical assay is used to confirm the direct interaction between a hit compound and the target peptide.

-

Protocol:

-

A solution of BVFP (20 µM) is prepared.

-

The UV-absorption spectrum of the BVFP solution is recorded.

-

The PGRN588–593 peptide is titrated into the BVFP solution at increasing concentrations.

-

The UV-absorption spectrum is recorded after each addition of the peptide.

-

A shift in the wavelength and changes in absorption intensities, along with the presence of an isosbestic point, confirm the direct interaction between BVFP and the peptide[1][2].

-

Synthesis of SORT-PGRN Interaction Inhibitor BVFP

While a specific, detailed synthesis protocol for BVFP is not provided in the primary literature, its structure as a 2-amino-benzoxazole derivative suggests a plausible synthetic route based on established methodologies for this class of compounds.

The synthesis of a 2-aminobenzoxazole core typically involves the cyclization of a 2-aminophenol with a cyanating agent or an equivalent. The vinyl and trifluoromethyl substituents on the benzoxazole ring of BVFP would be introduced through appropriate precursors.

A potential synthetic approach could involve:

-

Synthesis of a substituted 2-aminophenol: Starting with a commercially available phenol, electrophilic aromatic substitution reactions could be employed to introduce the trifluoromethyl and a precursor to the vinyl group.

-

Formation of the vinyl linkage: A Heck or Wittig reaction could be used to form the vinyl bridge between the substituted phenol and a 3-bromophenyl derivative.

-

Cyclization to form the benzoxazole ring: The resulting substituted 2-aminophenol could then be cyclized with a reagent like cyanogen bromide to form the 2-aminobenzoxazole core of BVFP.

Further optimization and purification would be necessary to obtain the final product.

Mandatory Visualizations

Caption: SORT1-mediated endocytosis and lysosomal degradation of PGRN.

Caption: Workflow for the discovery of SORT1-PGRN interaction inhibitors.

Conclusion

The discovery of small molecule inhibitors of the SORT1-PGRN interaction, such as BVFP, represents a significant advancement in the development of potential therapeutics for FTD and other neurodegenerative diseases associated with progranulin deficiency. By binding to the C-terminal region of PGRN, BVFP effectively inhibits its interaction with SORT1, thereby preventing its endocytosis and subsequent degradation. The experimental protocols and discovery workflow detailed in this guide provide a framework for identifying and characterizing novel inhibitors of this critical protein-protein interaction. Further research and development of these and similar compounds could lead to new treatments for these debilitating neurological disorders.

References

A Technical Guide to the Progranulin Protein Degradation Pathway and Its Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the molecular pathways governing progranulin (PGRN) protein degradation, a process of significant interest in the study and treatment of neurodegenerative diseases. We will explore the primary mechanisms of PGRN trafficking and catabolism, detail strategies for therapeutic inhibition, present quantitative data on the effects of these inhibitors, and provide protocols for key experimental assays.

Introduction to Progranulin and Its Clinical Significance

Progranulin, encoded by the GRN gene, is a secreted glycoprotein with pleiotropic functions, including regulating lysosomal function, inflammation, and wound healing.[1][2][3] The protein is composed of seven and a half tandem repeats of the cysteine-rich granulin motif.[1][2] The clinical relevance of PGRN is underscored by its direct role in neurodegeneration. Autosomal dominant mutations in GRN that lead to haploinsufficiency (a ~50% reduction in protein levels) are a major cause of frontotemporal lobar degeneration (FTLD).[2] Conversely, the complete loss of PGRN function results in neuronal ceroid lipofuscinosis (NCL), a lysosomal storage disease.[2] Consequently, therapeutic strategies aimed at elevating extracellular PGRN levels are being actively pursued as a promising approach for treating FTD-GRN.[4][5]

The Core Degradation Pathway: Receptor-Mediated Lysosomal Trafficking

The primary mechanism for regulating extracellular progranulin levels is its uptake and subsequent degradation in the lysosome. This process is mediated by specific cell-surface receptors that act as trafficking partners.

The Central Role of Sortilin (SORT1)

Sortilin is a type 1 membrane glycoprotein that functions as the principal cell-surface receptor for extracellular PGRN.[2][6][7] The interaction is a critical control point for PGRN turnover:

-

Binding: Extracellular PGRN binds with high affinity to the β-propeller domain of SORT1.[8][9] This interaction is dependent on the C-terminal region of PGRN.[8][10]

-

Endocytosis: Upon binding, the PGRN-SORT1 complex is internalized into the cell via endocytosis.[9]

-

Lysosomal Delivery: The complex is then trafficked through the endosomal system to the lysosome.[1]

-

Degradation: Within the acidic environment of the lysosome, PGRN is proteolytically processed by proteases such as cathepsins into smaller, stable granulin peptides.[1][11][12]

The Prosaposin (PSAP) Pathway

Prosaposin (PSAP) is another secreted glycoprotein that can interact with PGRN and facilitate its delivery to the lysosome.[13] Studies have shown that the SORT1 and PSAP pathways are independent and can operate in parallel.[11][14] In neurons, the combined deletion of both SORT1 and PSAP leads to an almost complete loss of PGRN localization in the lysosome, indicating they are the two main trafficking pathways in this cell type.[11][14] Interestingly, in microglia, a significant amount of PGRN still traffics to the lysosome even without SORT1 and PSAP, suggesting the existence of a novel, yet-to-be-identified pathway in these immune cells.[11][14]

Therapeutic Inhibition of Progranulin Degradation

Given that PGRN haploinsufficiency drives FTD, a primary therapeutic strategy is to increase the concentration of extracellular PGRN. This is most effectively achieved by blocking its receptor-mediated endocytosis and subsequent lysosomal degradation.

Targeting the PGRN-SORT1 Interaction

The PGRN-SORT1 axis is a validated and highly pursued drug target.[8] Several modalities have been developed to disrupt this interaction:

-

Monoclonal Antibodies: Antibodies that bind to either PGRN or SORT1 can sterically hinder their interaction. Latozinemab (AL001) is a monoclonal antibody designed to block the SORT1 binding site, thereby preventing PGRN uptake.[4]

-

Small Molecule Inhibitors: Orally available small molecules are being developed to competitively inhibit the PGRN-SORT1 interaction.[15][16] These molecules can prevent PGRN degradation while preserving other essential functions of SORT1. VES001 is a clinical-stage example of such an inhibitor.

-

Peptide Antagonists: Peptides that mimic the C-terminal binding motif of PGRN can act as competitive antagonists, occupying the binding site on SORT1 and preventing the uptake of full-length PGRN.[8][17]

Modulation of Lysosomal Function

An alternative approach involves modulating the lysosomal environment. Treatment with alkalizing agents, such as the vacuolar H+-ATPase (V-ATPase) inhibitor bafilomycin A1 or the clinically used drug chloroquine, has been shown to significantly increase both intracellular and secreted PGRN levels.[5] This effect appears to be independent of direct lysosomal protease inhibition and may involve a translational mechanism.[5]

Quantitative Effects of Degradation Inhibitors

The following table summarizes publicly available data on the efficacy of various PGRN degradation inhibitors.

| Inhibitor Class | Example Compound | Mechanism of Action | Reported Effect on PGRN Levels | Reference(s) |

| Monoclonal Antibody | Latozinemab (AL001) | Blocks PGRN-SORT1 interaction | ~3x increase in plasma; ~2x increase in CSF | [4] |

| Small Molecule | VES001 | Competitive SORT1 inhibitor | >95% mean increase in CSF | [18] |

| Small Molecule | Preclinical compounds | Block SORT1-mediated endocytosis | Up to 2.5-fold increase in extracellular PGRN | [15][16] |

| V-ATPase Inhibitor | Bafilomycin A1 | Alkalizing agent; inhibits lysosomal acidification | Significant increase in intracellular & secreted PGRN | [5] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study PGRN degradation and the effects of its inhibitors.

Protocol: Quantification of Progranulin by ELISA

The enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying PGRN concentrations in biological fluids and cell culture media.

Principle: This method uses a matched antibody pair in a sandwich format.[19] A capture antibody pre-coated onto a 96-well plate binds PGRN from the sample. A second, enzyme-conjugated detection antibody binds to a different epitope on the captured PGRN. Addition of a substrate results in a colorimetric signal proportional to the amount of PGRN present.[19]

Materials:

-

Human Progranulin ELISA Kit (e.g., R&D Systems DPGRN0, Adipogen AG-45A-0018Y, Abcam ab252364)[20][21]

-

Samples (serum, plasma, cell culture supernatant, cell/tissue lysate)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation:

-

Centrifuge samples to remove particulates.

-

Dilute samples according to the kit manufacturer's instructions to ensure the concentration falls within the standard curve range. A typical starting dilution for human plasma is 1:100.[20] For cell lysates, brain samples can be lysed in a mild buffer (e.g., NP-40 lysis buffer) and diluted.[22]

-

-

Assay Execution (based on a typical 4.5-hour protocol): [21]

-

Prepare all reagents, standards, and samples as directed.

-

Add the specified volume of Assay Diluent to each well.

-

Add standards, controls, and diluted samples to the appropriate wells.

-

Incubate for the specified time (e.g., 2 hours) at room temperature.

-

Aspirate each well and wash 4-5 times with Wash Buffer.

-

Add the conjugated detection antibody to each well.

-

Incubate for the specified time (e.g., 2 hours) at room temperature.

-

Repeat the aspiration and wash step.

-

Add Substrate Solution to each well and incubate (e.g., 30 minutes) at room temperature, protected from light.

-

Add Stop Solution to each well. The color will change from blue to yellow.

-

-

Data Analysis:

-

Immediately read the optical density (OD) of each well at 450 nm.

-

Generate a standard curve by plotting the mean OD for each standard against its concentration.

-

Calculate the PGRN concentration in the samples by interpolating their OD values from the standard curve and multiplying by the dilution factor.

-

Protocol: Measuring PGRN Half-Life via Cycloheximide Chase Assay

This assay measures the stability of a protein by inhibiting new protein synthesis and observing the rate of degradation of the pre-existing protein pool.

Principle: Cycloheximide (CHX) is a eukaryotic translation inhibitor that blocks the elongation step of protein synthesis.[23] By treating cells with CHX, one can monitor the level of a specific protein over time using Western Blot to determine its half-life.[23][24]

Materials:

-

Cultured cells (e.g., SH-SY5Y, HeLa, or primary neurons)

-

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE and Western Blot reagents

-

Primary antibody against Progranulin (e.g., R&D Systems AF2420)[10]

-

Primary antibody for a stable loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

Procedure:

-

Cell Culture: Plate cells to reach 80-90% confluency on the day of the experiment.

-

CHX Treatment:

-

Prepare fresh culture medium containing the final desired concentration of CHX (e.g., 50 µg/mL).[25]

-

Remove the existing medium from the cells and replace it with the CHX-containing medium. This is the t=0 time point.

-

Immediately harvest the cells for the t=0 time point.

-

-

Time Course Collection:

-

Cell Lysis:

-

At each time point, wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration (e.g., via BCA assay).

-

-

Western Blot Analysis:

-

Normalize the total protein amount for each sample and prepare for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies for PGRN and the loading control.

-

Wash and probe with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

-

Data Analysis:

-

Quantify the band intensity for PGRN at each time point using densitometry software (e.g., ImageJ).

-

Normalize the PGRN signal to the loading control signal for each time point.

-

Plot the normalized PGRN intensity (as a percentage of t=0) against time.

-

The time at which the PGRN level is reduced to 50% is the protein's half-life.

-

Conclusion and Future Directions

The degradation of progranulin is a tightly regulated process predominantly controlled by receptor-mediated endocytosis via SORT1 and PSAP, followed by lysosomal proteolysis. This pathway's central role in determining extracellular PGRN levels has made it a prime target for therapeutic intervention in FTD-GRN. Strategies to inhibit the PGRN-SORT1 interaction have shown significant promise in preclinical and clinical studies, successfully elevating PGRN in both plasma and the CNS.

Future research will likely focus on further elucidating the novel, sortilin-independent trafficking pathway in microglia, understanding the precise functions of the individual granulin peptides generated during degradation, and optimizing the long-term safety and efficacy of PGRN-boosting therapies. A deeper understanding of these mechanisms will continue to drive the development of next-generation treatments for FTD and other related neurodegenerative disorders.

References

- 1. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. uniprot.org [uniprot.org]

- 4. ittbiomed.com [ittbiomed.com]

- 5. Rescue of Progranulin Deficiency Associated with Frontotemporal Lobar Degeneration by Alkalizing Reagents and Inhibition of Vacuolar ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Interaction Between Progranulin with Sortilin and the Lysosome | Springer Nature Experiments [experiments.springernature.com]

- 7. The Interaction Between Progranulin with Sortilin and the Lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intracellular Proteolysis of Progranulin Generates Stable, Lysosomal Granulins that Are Haploinsufficient in Patients with Frontotemporal Dementia Caused by GRN Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Alzheimer's Association International Conference [alz.confex.com]

- 16. researchgate.net [researchgate.net]

- 17. mayo.edu [mayo.edu]

- 18. Vesper Bio announces positive Phase Ib/IIa topline results for lead candidate VES001 for frontotemporal degeneration [prnewswire.com]

- 19. Mouse Progranulin (GRN) ELISA Kit (EMGRN) - Invitrogen [thermofisher.com]

- 20. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Human Progranulin Quantikine ELISA Kit (DPGRN0) by R&D Systems, Part of Bio-Techne [bio-techne.com]

- 22. Progranulin ELISA [bio-protocol.org]

- 23. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 24. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SORT1 Receptor Antagonists for Frontotemporal Dementia (FTD) Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the rationale, mechanism, and preclinical validation of SORT1 receptor antagonists as a therapeutic strategy for Frontotemporal Dementia (FTD), particularly for cases linked to progranulin (PGRN) deficiency.

Introduction: The SORT1-Progranulin Axis in FTD Pathogenesis

Frontotemporal Dementia (FTD) is a progressive neurodegenerative disorder characterized by debilitating changes in behavior, language, and cognition.[1] A significant portion of familial FTD cases are caused by autosomal dominant loss-of-function mutations in the progranulin gene (GRN).[2][3] These mutations lead to a 50% reduction in progranulin protein levels, a condition known as haploinsufficiency, which is a direct cause of FTD with TDP-43 pathology (FTLD-TDP).[2][3] Progranulin is a secreted glycoprotein with crucial roles in neuronal survival, neurite outgrowth, and regulation of neuroinflammation.[4][5]

The discovery of the sortilin (SORT1) receptor as the key regulator of extracellular progranulin levels has unveiled a promising therapeutic target.[2][6] SORT1 is a type-I transmembrane protein belonging to the Vps10p-domain receptor family.[4] On the surface of neurons, SORT1 binds to extracellular progranulin via its C-terminus and mediates its rapid endocytosis and subsequent degradation in the lysosome.[2][6] This clearance mechanism makes SORT1 a critical determinant of progranulin bioavailability in the brain.[3][7]

The central therapeutic hypothesis is that by antagonizing the SORT1-PGRN interaction, the endocytic clearance of progranulin can be inhibited, thereby increasing its extracellular concentration and compensating for the genetic deficit in FTD-GRN patients.[1][5] This strategy aims to restore progranulin levels to a therapeutic range, halting or slowing the progression of neurodegeneration.

The Rationale for Targeting SORT1

-

Genetic Validation: Genetic ablation of the Sort1 gene in mice leads to a significant 2.5- to 5-fold increase in brain and serum progranulin levels.[2][6][8] Crucially, crossing Sort1 knockout mice with Grn heterozygous mice (a model for FTD-GRN) fully normalizes the reduced progranulin levels.[2][6]

-

Druggable Target: As a cell-surface receptor, SORT1 is accessible to both biologic and small-molecule antagonists.[1][5]

-

Specific Mechanism: SORT1 appears to be a primary clearance receptor for progranulin, while being dispensable for its signaling functions, making it an ideal target for selectively boosting progranulin levels without interfering with its beneficial activities.[1]

Mechanism of Action of SORT1 Antagonists

SORT1 antagonists are designed to disrupt the binding of progranulin to the SORT1 receptor. This can be achieved through several approaches:

-

Blocking Antibodies: Monoclonal antibodies can be developed to bind to the specific epitope on SORT1 that recognizes progranulin, sterically hindering the interaction.[1][3] Another antibody-based approach induces the downregulation and internalization of the SORT1 receptor itself, thereby reducing the cell's capacity to clear progranulin.[3]

-

Small Molecule Inhibitors: Small molecules can be designed to fit into the binding pocket of SORT1, competitively inhibiting progranulin binding.[5][9] These have the potential advantage of being orally bioavailable and brain-penetrant.[10]

-

PGRN C-terminus Binders: Small molecules or antibodies can also be developed to bind to the C-terminal region of progranulin (specifically residues 588-593), which is critical for its interaction with SORT1.[5]

The overarching goal of these strategies is to reduce the rate of SORT1-mediated endocytosis of progranulin, allowing it to remain in the extracellular space where it can exert its neurotrophic and anti-inflammatory functions.

Caption: Signaling pathways for SORT1-mediated PGRN degradation and its inhibition.

Quantitative Data on SORT1 Antagonism

The following tables summarize key quantitative findings from preclinical and clinical studies on SORT1 inhibition.

Table 1: In Vivo Effects of SORT1 Ablation or Antagonism on Progranulin Levels

| Model System | Intervention | Effect on PGRN Levels | Reference |

| Sort1 -/- Mice | Genetic knockout | 2.5- to 5-fold increase in brain and serum | [2][6][8] |

| Grn +/-; Sort1 -/- Mice | Genetic knockout | Normalization of the 50% PGRN reduction | [2][6] |

| Wild-type Mice | K1-67 anti-SORT1 antibody | Significant upregulation in plasma and brain interstitial fluid | [3] |

| Healthy Human Volunteers | VES001 (small molecule inhibitor) | Significant and robust increase in progranulin levels | [10] |

Table 2: In Vitro Effects of SORT1 Antagonists on Progranulin Levels

| Cell Line | Intervention | Effect on Extracellular PGRN | Reference |

| U251 Glioblastoma Cells | Anti-SORT1 monoclonal antibodies (19 of 29 tested) | >1.5-fold increase | [3] |

| FTD Patient-derived iPSC Neurons | MPEP (small molecule that reduces SORT1 levels) | Increased extracellular PGRN | [5][11] |

| FTD Patient-derived Lymphoblastoid Cells | MPEP | Preferentially increased extracellular PGRN | [5] |

| COS-1/SORT1 Cells | BVFP (PGRN C-terminus binder) | Inhibition of rPGRN endocytosis | [12] |

Table 3: Binding and Efficacy Data for SORT1-Targeting Compounds

| Compound/Molecule | Type | Parameter | Value | Reference |

| Progranulin (PGRN) | Ligand | KD for Sortilin | 10-100 nM range (calculated) | [2] |

| Test Ligand 1625 | Small Molecule Inhibitor | Docking Score | -5.96 kcal/mol | [9] |

| Test Ligand 127 | Small Molecule Inhibitor | Docking Score | -6.46 kcal/mol | [9] |

| Test Ligand SI-7 | Small Molecule Inhibitor | Docking Score | -10.5 kcal/mol | [13] |

| Test Ligand SI-8 | Small Molecule Inhibitor | Docking Score | -10.2 kcal/mol | [13] |

| VES001 | Small Molecule Inhibitor | Clinical Trial Status | Phase 1 completed, advancing to Phase 2a | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in SORT1 antagonist development.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol determines the binding affinity (KD) between progranulin and the SORT1 ectodomain.

Objective: To quantify the binding kinetics and affinity of PGRN to immobilized SORT1.

Materials:

-

BIAcore microchip (or similar SPR instrument)

-

Recombinant purified SORT1 ectodomain

-

Recombinant purified full-length Progranulin (PGRN)

-

SPR running buffer (e.g., HBS-EP)

-

Immobilization reagents (e.g., EDC/NHS)

Methodology:

-

Chip Immobilization: Covalently immobilize the recombinant SORT1 ectodomain onto the surface of a sensor chip according to the manufacturer's protocol. A typical target density is ~0.1 pmol/mm².[2]

-

Analyte Preparation: Prepare a dilution series of purified PGRN in running buffer. Concentrations should span the expected KD, for example, from 10 nM to 100 nM.[2]

-

Binding Analysis: Inject the PGRN dilutions sequentially over the immobilized SORT1 surface and a reference flow cell. Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

-

Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove bound PGRN and prepare the surface for the next injection.

-

Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[2]

Protocol: Cell-Based Progranulin Endocytosis Assay

This assay quantifies the ability of a SORT1 antagonist to inhibit the cellular uptake of progranulin.

Objective: To measure the inhibition of SORT1-mediated PGRN endocytosis by a test compound.

Materials:

-

Recombinant PGRN (rPGRN), which may be fluorescently labeled.

-

Test compounds (e.g., small molecule inhibitors, antibodies).

-

Assay buffer (e.g., serum-free media).

-

Fixation and permeabilization reagents (e.g., paraformaldehyde, Triton X-100).

-

Primary antibody against PGRN (if not using labeled rPGRN).

-

Fluorescently labeled secondary antibody.

-

High-content imaging system or fluorescence plate reader.

Methodology:

-

Cell Plating: Plate SORT1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-incubation: Treat the cells with various concentrations of the SORT1 antagonist or vehicle control for a specified time (e.g., 1 hour).

-

PGRN Incubation: Add a fixed concentration of rPGRN to the wells and incubate for 1-2 hours at 37°C to allow for endocytosis.[12]

-

Washing: Remove the medium and wash the cells thoroughly with cold PBS to remove any unbound surface rPGRN.

-

Fixation and Staining: Fix the cells with paraformaldehyde. If using an unlabeled rPGRN, permeabilize the cells and perform immunocytochemistry using anti-PGRN primary and fluorescent secondary antibodies.[14]

-

Imaging and Quantification: Acquire images using a high-content imaging system. Quantify the intracellular fluorescence intensity per cell.

-

Data Analysis: Normalize the fluorescence signal to the vehicle-treated control. Plot the normalized signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for a cell-based PGRN endocytosis assay.

Protocol: Western Blot for SORT1 and PGRN Levels

Objective: To measure changes in total cellular SORT1 and extracellular PGRN protein levels following treatment.

Materials:

-

Cell culture of interest (e.g., M17, iPSC-derived neurons).[5]

-

Test compound (e.g., MPEP).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Conditioned media collection tubes.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

Transfer system (e.g., PVDF membranes).

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-SORT1, anti-PGRN, anti-beta-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Methodology:

-

Cell Treatment: Treat cells with the test compound for a desired time course (e.g., 24 hours).[5]

-

Sample Collection:

-

Extracellular PGRN: Carefully collect the conditioned media. Centrifuge to remove cell debris and transfer the supernatant to a new tube.

-

Cellular SORT1: Wash the cells with PBS, then lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein from the cell lysates and equal volumes of conditioned media onto an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-SORT1 or anti-PGRN, and anti-actin for lysates) overnight at 4°C.

-

Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize SORT1 levels to the loading control (actin). Compare protein levels in treated versus untreated samples.

Conclusion and Future Directions

Targeting the SORT1 receptor to increase extracellular progranulin levels represents a highly rational and promising therapeutic strategy for FTD-GRN. Preclinical data from genetic and pharmacological studies robustly support this approach, demonstrating that inhibiting the SORT1-PGRN interaction effectively rescues progranulin haploinsufficiency in relevant disease models.[2][5] The advancement of a small molecule SORT1 inhibitor, VES001, into Phase 2a clinical trials marks a significant step towards validating this strategy in patients.[10]

Future research should focus on:

-

Long-term Efficacy and Safety: Evaluating the long-term consequences of sustained SORT1 inhibition in vivo.

-

Biomarker Development: Identifying and validating pharmacodynamic biomarkers to measure target engagement and therapeutic response in clinical trials.

-

Broader Applications: Investigating the potential of SORT1 antagonists for other neurodegenerative diseases where progranulin or lysosomal function is implicated, such as certain lysosomal storage disorders.[4]

The development of SORT1 antagonists provides a clear example of a targeted, mechanism-based approach to treating a genetically defined neurodegenerative disease, offering hope for patients with FTD and potentially other related disorders.

References

- 1. neurodegenerationresearch.eu [neurodegenerationresearch.eu]

- 2. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]

- 4. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sortilin-mediated endocytosis determines levels of the frontotemporal dementia protein, progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.au.dk [pure.au.dk]

- 9. researchgate.net [researchgate.net]

- 10. neurologylive.com [neurologylive.com]

- 11. researchgate.net [researchgate.net]

- 12. mayo.edu [mayo.edu]

- 13. researchgate.net [researchgate.net]

- 14. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Small-Molecule Inhibitors of the Sortilin-Progranulin Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Progranulin (PGRN) is a secreted glycoprotein with crucial roles in various physiological processes, including neuronal survival, lysosomal function, and inflammation. Haploinsufficiency of the GRN gene, leading to reduced PGRN levels, is a major cause of frontotemporal dementia (FTD). Sortilin (SORT1), a type I transmembrane receptor, is a key negative regulator of extracellular PGRN levels. SORT1 binds to the C-terminus of PGRN and mediates its endocytosis and subsequent lysosomal degradation.[1][2] Consequently, inhibiting the SORT1-PGRN interaction has emerged as a promising therapeutic strategy to elevate extracellular PGRN levels for the treatment of FTD and other neurodegenerative diseases. This guide provides a technical overview of the chemical structures, properties, and experimental evaluation of small-molecule inhibitors targeting the SORT1-PGRN axis.

Chemical Structure and Properties of SORT-PGRN Inhibitors

While a specific "Compound 13" is not prominently identified in the scientific literature as a SORT-PGRN inhibitor, several small molecules have been characterized for this activity. This section details the chemical structure and properties of representative inhibitors.

BVFP

BVFP is a small molecule identified through a compound library screen that binds to the C-terminal PGRN peptide (PGRN588–593), which is essential for its interaction with SORT1.[2][3] By binding to this motif on PGRN, BVFP allosterically inhibits the PGRN-SORT1 interaction.

-

Chemical Name: 4-[2-(3-bromophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone[3]

-

Chemical Structure:

MPEP

MPEP was identified as a suppressor of SORT1 protein expression. By reducing the cellular levels of SORT1, MPEP effectively decreases the endocytosis of PGRN, leading to an increase in extracellular PGRN levels.[3][4]

-

Chemical Name: 2-Methyl-6-(phenylethynyl)pyridine[4]

-

Chemical Structure:

AF38469

AF38469 is a selective and orally bioavailable inhibitor of sortilin.[1][5]

-

Chemical Name: 2-(3-(trifluoromethyl)benzamido)-6-methylnicotinic acid

-

Chemical Structure:

SORT-PGRN Interaction Inhibitor 1

This compound is a potent direct inhibitor of the sortilin-progranulin interaction.[6][7]

-

Chemical Name: 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid[7]

-

Chemical Structure:

Quantitative Data

The following tables summarize the key quantitative data for the described SORT-PGRN inhibitors.

Table 1: Binding Affinities of SORT-PGRN Inhibitors

| Compound | Target | Assay | Kd (μM) | Reference |

| BVFP | PGRN588–593 peptide | Saturated Binding Curve | 20 | [3] |

Table 2: Inhibitory Potencies of SORT-PGRN Inhibitors

| Compound | Target/Process | Assay | IC50 | Reference |

| AF38469 | Sortilin | Not Specified | 330 nM | [1] |

| SORT-PGRN interaction inhibitor 1 | SORT1-PGRN Interaction | Not Specified | 2 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SORT-PGRN inhibitors.

Epic® Biochemical Binding Assay

This assay is used to identify small molecules that bind to a specific target, such as the PGRN588–593 peptide. It utilizes a resonant waveguide grating biosensor to detect changes in the reflected resonant wavelength upon binding of a compound to the immobilized target.[2][3]

-

Principle: A change in the refractive index near the sensor surface, caused by the binding of a small molecule, results in a measurable shift in the resonant wavelength.

-

General Protocol:

-

A custom-synthesized target peptide (e.g., PGRN588–593) is immobilized on the surface of a 384-well biosensor plate.[3]

-

A baseline resonant wavelength (λ) is established for each well.

-

A solution containing the test compound is added to the wells.

-

After an incubation period, the resonant wavelength (λ') is measured again.

-

A shift in the wavelength (λ' - λ) indicates a binding event.[2][3]

-

Quantitative Cell-Based Progranulin Endocytosis Assay

This assay measures the ability of a compound to inhibit the SORT1-mediated uptake of PGRN into cells.[2][3]

-

Principle: Fluorescently labeled recombinant PGRN (rPGRN) is incubated with cells overexpressing SORT1. The amount of internalized PGRN is quantified by measuring the intracellular fluorescence.

-

General Protocol:

-

COS-1 cells are seeded in a 96-well plate and transfected with a SORT1 expression vector.[3]

-

Recombinant PGRN is labeled with a fluorescent dye (e.g., DyLight™ 594).[3]

-

The transfected cells are pre-incubated with the test compound for 1 hour.[2]

-

Fluorescently labeled rPGRN is then added to the cells and incubated for 1 hour to allow for endocytosis.[2][3]

-

The cells are washed to remove extracellular rPGRN, and the intracellular fluorescence is measured using a high-content imaging system or a plate reader.[2][3]

-

A reduction in intracellular fluorescence in the presence of the test compound indicates inhibition of PGRN endocytosis.

-

Co-Immunoprecipitation (Co-IP) for SORT1-PGRN Interaction

Co-IP is used to confirm the physical interaction between SORT1 and PGRN and to assess the ability of inhibitors to disrupt this interaction.[3]

-

Principle: An antibody against a tagged version of SORT1 is used to pull down SORT1 and any interacting proteins from a cell lysate. The presence of PGRN in the immunoprecipitated complex is then detected by Western blotting.

-

General Protocol:

-

HEK293T cells are transfected with a vector expressing Flag-tagged SORT1.[3]

-

After 48 hours, the cells are lysed in a Co-IP buffer.[3]

-

The cell lysate is pre-cleared with protein G beads.[3]

-

The lysate is then incubated with anti-Flag M2 agarose beads to capture the SORT1-Flag protein and its binding partners.[3] For inhibition studies, the lysate is pre-incubated with the test compound before adding the beads.[3]

-

Recombinant PGRN is added to the lysate during the incubation with the beads.[3]

-

The beads are washed extensively to remove non-specific binders.[3]

-

The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using an anti-PGRN antibody.[3]

-

Western Blotting for SORT1 and PGRN

Western blotting is used to quantify the protein levels of SORT1 and PGRN in cell lysates and conditioned media.[3][8]

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

General Protocol:

-

Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[8] For conditioned media, the media is collected and concentrated.

-

The protein concentration of the lysates is determined using a BCA assay.[9]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[8]

-

The membrane is blocked to prevent non-specific antibody binding.[8]

-

The membrane is incubated with primary antibodies specific for SORT1 and PGRN overnight at 4°C.[8]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.[9] The band intensities are quantified using densitometry software.

-

Signaling Pathways and Experimental Workflows

SORT1-Mediated Progranulin Endocytosis Pathway

The following diagram illustrates the mechanism by which SORT1 mediates the endocytosis and subsequent lysosomal degradation of progranulin, and the points of intervention for inhibitors.

Experimental Workflow for SORT-PGRN Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and validation of small-molecule inhibitors of the SORT1-PGRN interaction.

References

- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SORT-PGRN interaction inhibitor 1 | 100957-85-5 [sigmaaldrich.com]

- 4. admin.biosschina.com [admin.biosschina.com]

- 5. molnova.cn:443 [molnova.cn:443]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | 100957-85-5 | Buy Now [molport.com]

- 8. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

Initial screening of SORT-PGRN interaction inhibitors

An In-Depth Technical Guide to the Initial Screening of SORT-PGRN Interaction Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Progranulin (PGRN), a secreted glycoprotein, is a critical factor in neuronal survival, neuroinflammation, and lysosomal function.[1] Haploinsufficiency of PGRN, often caused by mutations in the granulin gene (GRN), is a leading cause of frontotemporal lobar degeneration (FTLD), a devastating neurodegenerative disorder.[2][3][4] A key regulator of extracellular PGRN levels is the type-I transmembrane receptor Sortilin (SORT1).[1] SORT1 binds to the C-terminus of PGRN with high affinity, leading to its endocytosis and subsequent degradation in the lysosome.[5][6][7] This process effectively reduces the amount of available, functional extracellular PGRN.

Targeting the SORT1-PGRN interaction has emerged as a promising therapeutic strategy for FTLD and other neurodegenerative diseases.[4] The core principle is that by inhibiting this interaction, the SORT1-mediated clearance of PGRN can be prevented, thereby increasing extracellular PGRN levels and rescuing the effects of haploinsufficiency.[5][7][8] It is estimated that blocking this interaction could increase PGRN levels by up to 2.5-fold.[5][7][8] This guide provides a technical overview of the methodologies and strategies employed in the initial screening and validation of small molecule inhibitors targeting the SORT-PGRN axis.

Therapeutic Strategies and Screening Paradigms

Several approaches can be employed to disrupt the functional consequences of the SORT1-PGRN interaction. These strategies form the basis for inhibitor screening campaigns.

-

SORT1 Antagonists: Small molecules that bind directly to the PGRN-binding pocket on SORT1, competitively inhibiting the binding of PGRN.

-

PGRN C-Terminal Binders: Compounds that bind to the C-terminal motif of PGRN (specifically residues 588-593), which is essential for its interaction with SORT1, thus sterically hindering the binding event.[2][9]

-

SORT1 Expression Suppressors: Molecules that lead to the downregulation of SORT1 protein levels, thereby reducing the capacity for PGRN endocytosis.[2][9]

The initial identification of potential inhibitors typically follows a tiered approach, beginning with high-throughput methods to screen large compound libraries, followed by more detailed secondary and validation assays.

Caption: Therapeutic strategies to inhibit the SORT1-PGRN interaction.

Data on Identified SORT-PGRN Interaction Inhibitors

High-throughput screening campaigns have successfully identified novel series of small molecule inhibitors. The quantitative data for some of these compounds are summarized below.

| Compound Name/Identifier | Target Strategy | Assay Type | IC50 (µM) | Notes | Reference |

| 3-tert-butyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid | SORT1 Antagonist | Biochemical | 2 | Also referred to as "SORT-PGRN interaction inhibitor 1". | [8][10] |

| 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid | SORT1 Antagonist | Biochemical | 0.17 | A potent inhibitor identified through structure-activity relationship studies. | [8] |

| BVFP (4'-(benzothiazol-2-yl)-[1,1'-biphenyl]-4-yl)(phenyl)methanone) | PGRN C-Terminus Binder | Biochemical/Cell-based | - | Identified from a library screen against a PGRN588–593 peptide. | [2][9] |

| MPEP (2-Methyl-6-(phenylethynyl)pyridine) | SORT1 Expression Suppressor | Cell-based | - | Reduces SORT1 protein levels, thereby increasing extracellular PGRN. | [2][9] |

Experimental Protocols

Detailed methodologies are crucial for the successful identification and validation of inhibitors. The following sections describe protocols for key experiments in the screening workflow.

Caption: General experimental workflow for SORT1-PGRN inhibitor screening.

Protocol: Virtual High-Throughput Screening (vHTS)

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.[7][8]

-

Receptor Preparation:

-

Obtain the crystal structure of the SORT1 receptor (e.g., PDB ID: 6X3L).[5][7][8]

-

Use a protein preparation wizard (e.g., in Schrödinger's Glide module) to prepare the structure. This involves adding hydrogens, removing water molecules, assigning protonation states, and minimizing the structure to relieve steric clashes.[8]

-

Define the receptor grid for docking, centered on the known PGRN binding site or the co-crystallized ligand.

-

-

Ligand Library Preparation:

-

Hierarchical Docking:

-

Perform a multi-stage docking protocol to balance speed and accuracy.[5][7][8]

-

Stage 1: High-Throughput Virtual Screening (HTVS): Dock the entire library using a fast and less stringent algorithm to quickly filter out non-binders.

-

Stage 2: Standard Precision (SP): Re-dock the top hits from HTVS using a more accurate scoring function.

-

Stage 3: Extra Precision (XP): Dock the refined list of hits from the SP stage using the most rigorous docking algorithm and scoring function.

-

-

Post-Docking Analysis:

-

Calculate the binding free energy for the top-scoring poses using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA).[5][7][8]

-

Visually inspect the binding poses of the top candidates to analyze key interactions (e.g., hydrogen bonds, salt bridges) with critical residues in the SORT1 binding pocket.

-

Select a final list of compounds for experimental validation based on docking score, binding free energy, and interaction patterns.

-

Protocol: AlphaLISA Biochemical Assay

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash immunoassay used to study protein-protein interactions in a high-throughput format.[11]

-

Reagent Preparation:

-

Recombinant Proteins: Purified recombinant human SORT1 (extracellular domain) and PGRN. One protein should be tagged with Biotin (e.g., Biotin-PGRN) and the other with a different tag (e.g., FLAG or HIS, for instance, HIS-SORT1).

-

AlphaLISA Beads: Streptavidin-coated Donor beads and anti-tag (e.g., anti-HIS) antibody-conjugated Acceptor beads.

-

Assay Buffer: A suitable buffer such as 30mM Tris, pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20.[11]

-

Test Compounds: Serially diluted in DMSO and then in assay buffer.

-

-

Assay Procedure (384-well format):

-

Add 2.5 µL of HIS-SORT1 to each well.

-

Add 2.5 µL of test compound or vehicle control (DMSO in assay buffer).

-

Add 2.5 µL of Biotin-PGRN to initiate the binding reaction.

-

Incubate for 60 minutes at room temperature to allow the SORT1-PGRN interaction to reach equilibrium.

-

Add 2.5 µL of anti-HIS Acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 15 µL of Streptavidin Donor beads.

-